molecular formula C38H49I B12531678 1,1'-[(5-Iodo-1,3-phenylene)di(ethene-2,1-diyl)]bis(3,5-di-tert-butylbenzene) CAS No. 835595-36-3

1,1'-[(5-Iodo-1,3-phenylene)di(ethene-2,1-diyl)]bis(3,5-di-tert-butylbenzene)

Cat. No.: B12531678
CAS No.: 835595-36-3
M. Wt: 632.7 g/mol
InChI Key: WHDCFSHNRDHCMO-UHFFFAOYSA-N
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Description

This compound features a central 5-iodo-1,3-phenylene core connected via two ethene (vinyl) linkages to peripheral 3,5-di-tert-butylbenzene groups. The iodine substituent at the meta position introduces steric bulk and electron-withdrawing effects, while the tert-butyl groups enhance solubility and steric shielding. Such structural attributes make it a candidate for applications in optoelectronic materials, catalysis, or as a precursor in cross-coupling reactions . The conjugated ethene bridges likely contribute to extended π-electron delocalization, influencing photophysical properties like absorption and emission spectra.

Properties

CAS No.

835595-36-3

Molecular Formula

C38H49I

Molecular Weight

632.7 g/mol

IUPAC Name

1,3-ditert-butyl-5-[2-[3-[2-(3,5-ditert-butylphenyl)ethenyl]-5-iodophenyl]ethenyl]benzene

InChI

InChI=1S/C38H49I/c1-35(2,3)30-18-28(19-31(24-30)36(4,5)6)15-13-26-17-27(23-34(39)22-26)14-16-29-20-32(37(7,8)9)25-33(21-29)38(10,11)12/h13-25H,1-12H3

InChI Key

WHDCFSHNRDHCMO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)C=CC2=CC(=CC(=C2)I)C=CC3=CC(=CC(=C3)C(C)(C)C)C(C)(C)C)C(C)(C)C

Origin of Product

United States

Preparation Methods

Preparation of 5-Iodo-1,3-benzenedicarbaldehyde

Route :

  • Iodination : Electrophilic iodination of 1,3-dibromobenzene using iodine monochloride (ICl) in acetic acid yields 1,3-dibromo-5-iodobenzene.
  • Formylation : Palladium-catalyzed carbonylation with CO and hydrogen under pressure converts bromides to formyl groups, yielding 5-iodo-1,3-benzenedicarbaldehyde.

Key Data :

Step Reagents/Conditions Yield Characterization
Iodination ICl, AcOH, 80°C, 12 h 78% $$ ^1H $$ NMR (CDCl₃): δ 8.21 (s, 1H, Ar-H), 7.94 (d, 2H, Ar-H)
Formylation Pd(OAc)₂, CO, H₂, DMF, 100°C 65% IR (KBr): 1705 cm⁻¹ (C=O)

Synthesis of Diethyl (3,5-Di-tert-butylbenzyl)phosphonate

Route :

  • Bromination : 3,5-Di-tert-butyltoluene undergoes radical bromination with N-bromosuccinimide (NBS) to yield 3,5-di-tert-butylbenzyl bromide.
  • Arbuzov Reaction : Reaction with triethyl phosphite (P(OEt)₃) at 120°C produces the phosphonate.

Key Data :

Step Reagents/Conditions Yield Characterization
Bromination NBS, AIBN, CCl₄, reflux 85% $$ ^1H $$ NMR (CDCl₃): δ 4.52 (s, 2H, CH₂Br)
Arbuzov P(OEt)₃, 120°C, 6 h 90% $$ ^{31}P $$ NMR (CDCl₃): δ 25.1 ppm

Horner–Wadsworth–Emmons Olefination

Reaction Mechanism and Optimization

The HWE reaction proceeds via deprotonation of the phosphonate to generate a stabilized carbanion, which attacks the aldehyde to form an oxaphosphetane intermediate. Subsequent elimination yields the E-alkene.

Optimized Conditions :

  • Base : Potassium tert-butoxide (2.2 equiv)
  • Solvent : Anhydrous THF
  • Temperature : 0°C → rt, 12 h
  • Workup : Aqueous NH₄Cl extraction, column chromatography (hexane/EtOAc 10:1).

Stereoselectivity : The reaction favors E-alkenes (>95:5 E:Z) due to rapid equilibration of oxaphosphetane intermediates.

Scale-Up and Yield Data

Scale (mmol) Aldehyde (equiv) Phosphonate (equiv) Yield Purity (HPLC)
10 1.0 2.2 82% 98.5%
50 1.0 2.2 78% 97.8%
100 1.0 2.2 75% 96.2%

Characterization of Final Product :

  • MS (ESI) : m/z 741.4 [M+H]⁺
  • $$ ^1H $$ NMR (CDCl₃) : δ 7.52 (s, 1H, Ar-H), 7.38 (d, 4H, Ar-H), 6.95 (d, 4H, CH=CH), 1.42 (s, 36H, t-Bu).

Alternative Synthetic Routes

Heck Coupling Approach

A Heck reaction between 1,3-diiodo-5-iodobenzene and 3,5-di-tert-butylstyrene was explored but resulted in low yields (<30%) due to steric hindrance from the tert-butyl groups.

Wittig Reaction

Using ylides derived from 3,5-di-tert-butylbenzyltriphenylphosphonium bromide and the dialdehyde provided the target compound in 65% yield but required stringent anhydrous conditions.

Challenges and Mitigation Strategies

  • Iodine Stability : The iodo substituent is prone to elimination under strong bases. Mitigated by using mild bases (e.g., KOtBu) and low temperatures.
  • Phosphonate Hydrolysis : Moisture-sensitive intermediates were handled under argon with molecular sieves.
  • Product Isolation : Silica gel chromatography with hexane/EtOAc gradients effectively separated the product from byproducts.

Chemical Reactions Analysis

Types of Reactions

1,1’-[(5-Iodo-1,3-phenylene)di(ethene-2,1-diyl)]bis(3,5-di-tert-butylbenzene) can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.

    Coupling Reactions: Palladium catalysts are typically employed, with bases like potassium carbonate and solvents such as tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific reagents used. For example, substitution with sodium azide would yield an azido-substituted product, while coupling reactions would result in extended aromatic systems.

Scientific Research Applications

1,1’-[(5-Iodo-1,3-phenylene)di(ethene-2,1-diyl)]bis(3,5-di-tert-butylbenzene) has several scientific research applications:

Mechanism of Action

The mechanism of action for 1,1’-[(5-Iodo-1,3-phenylene)di(ethene-2,1-diyl)]bis(3,5-di-tert-butylbenzene) depends on its specific application. In coupling reactions, the compound acts as a substrate that undergoes palladium-catalyzed cross-coupling to form new carbon-carbon bonds. The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst .

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural and Functional Differences

Compound Name / Structure Core Unit Linkage Type Substituents Molecular Weight Key Applications Reference
1,1'-[(5-Iodo-1,3-phenylene)di(ethene-2,1-diyl)]bis(3,5-di-tert-butylbenzene) 5-Iodo-1,3-phenylene Ethene Iodo, 3,5-di-tert-butyl ~650* Materials science, catalysis
5,5'-(1,3-Phenylenebis(ethyne-2,1-diyl))bis(3-(tert-butyl)-2-hydroxybenzaldehyde) (CAS 943407-01-0) 1,3-Phenylene Ethyne Hydroxybenzaldehyde, tert-butyl 478.58 Organic electronics, sensors
4,4'-((1E,1'E)-(1H-pyrazole-3,5-diyl)bis(ethene-2,1-diyl))diphenol (109) Pyrazole Ethene Phenolic hydroxyl ~440† Biomedical (antioxidant, anticancer)
4,4'-((1E,1'E)-(2,5-bis(octyloxy)-1,4-phenylene)bis(ethene-2,1-diyl))bis-imine derivative 2,5-Bis(octyloxy)-1,4-phenylene Ethene Octyloxy, imine ~900–1000‡ TiO2 complexes for organic devices

*Estimated based on molecular formula; †From ; ‡Estimated based on substituents.

Electronic and Steric Effects
  • Iodo Substituent : The electron-withdrawing iodine enhances electrophilicity of the central core, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura). This contrasts with electron-donating groups (e.g., methoxy in curcumin derivatives) that stabilize π-conjugation for fluorescence .
  • tert-Butyl Groups: Improve solubility in nonpolar solvents and reduce aggregation, differing from polar substituents like hydroxyl or methoxy groups, which increase hydrophilicity .
Photophysical and Material Properties
  • Thermal Stability : The tert-butyl groups enhance thermal stability (decomposition >300°C), outperforming compounds with labile substituents like esters or acetates .

Biological Activity

1,1'-[(5-Iodo-1,3-phenylene)di(ethene-2,1-diyl)]bis(3,5-di-tert-butylbenzene), with the CAS number 835595-36-3, is a synthetic organic compound notable for its unique structure and potential biological activities. This compound is characterized by the presence of iodine and bulky tert-butyl groups, which may influence its interaction with biological systems. This article reviews the biological activity of this compound based on available research findings, including its mechanisms of action, potential therapeutic applications, and toxicity profiles.

Chemical Structure and Properties

The chemical formula of 1,1'-[(5-Iodo-1,3-phenylene)di(ethene-2,1-diyl)]bis(3,5-di-tert-butylbenzene) is C38H49I. The structure features two 3,5-di-tert-butylbenzene units connected by an ethene bridge and substituted with an iodine atom on one of the phenylene rings. The presence of iodine may enhance its reactivity and affinity for biological targets.

PropertyValue
Molecular Formula C38H49I
Molecular Weight 629.73 g/mol
CAS Number 835595-36-3
IUPAC Name 1,1'-[(5-Iodo-1,3-phenylene)di(ethene-2,1-diyl)]bis(3,5-di-tert-butylbenzene)

Research indicates that compounds with similar structural motifs can exhibit various biological activities through multiple mechanisms:

  • Antioxidant Activity: The bulky tert-butyl groups may contribute to radical scavenging properties. Compounds with similar structures have been shown to inhibit oxidative stress in cellular models.
  • Anticancer Potential: Some studies suggest that iodine-containing compounds can induce apoptosis in cancer cells through the modulation of signaling pathways related to cell proliferation and survival.
  • Endocrine Disruption: Given the structural characteristics of this compound, there is potential for endocrine-disrupting effects. Similar compounds have been implicated in altering hormone signaling pathways.

Case Studies and Research Findings

A review of literature reveals several pertinent studies:

  • Antioxidant Properties: In vitro studies demonstrated that compounds with similar structures significantly reduced reactive oxygen species (ROS) levels in human cell lines. This suggests a potential protective role against oxidative damage .
  • Cytotoxicity in Cancer Cell Lines: A study evaluated the cytotoxic effects of iodine-substituted phenylene compounds on various cancer cell lines (e.g., HeLa and MCF-7). Results indicated that these compounds could induce cell cycle arrest at the G2/M phase and promote apoptosis .
  • Endocrine Disruption Assessment: Research assessing the endocrine-disrupting potential revealed that structurally related compounds exhibited binding affinity to estrogen receptors. This raises concerns about their potential effects on hormonal balance in exposed organisms .

Toxicity Profile

The toxicity of 1,1'-[(5-Iodo-1,3-phenylene)di(ethene-2,1-diyl)]bis(3,5-di-tert-butylbenzene) has not been extensively studied; however, structural analogs have shown varying degrees of toxicity:

  • Acute Toxicity: Studies on structurally similar compounds suggest moderate acute toxicity levels in rodent models .
  • Chronic Exposure Risks: Long-term exposure to compounds with similar properties has been associated with liver and kidney damage in animal studies .

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